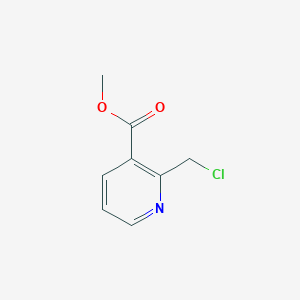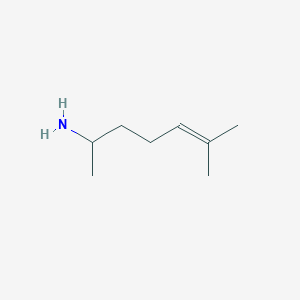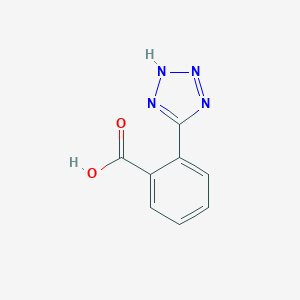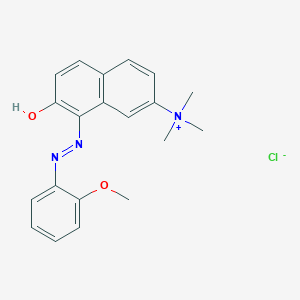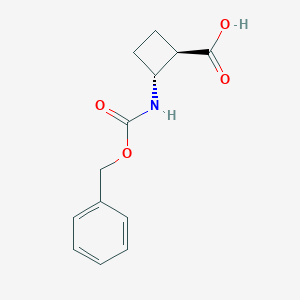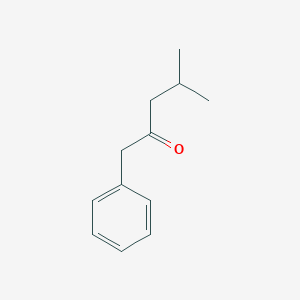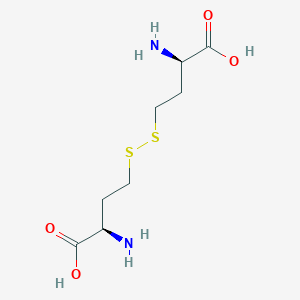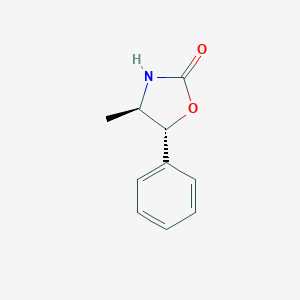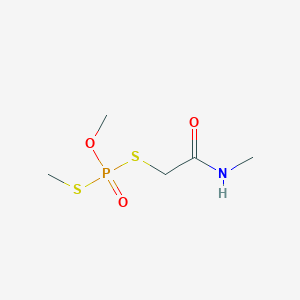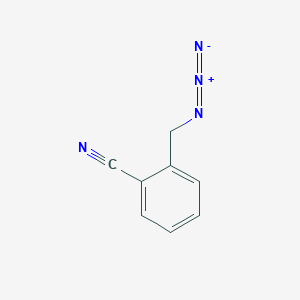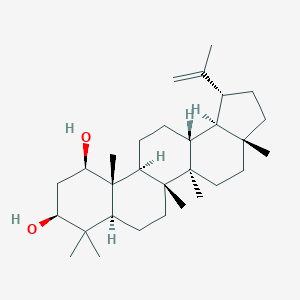
20(29)-Lupene-1beta,3beta-diol
説明
The description of a compound usually includes its molecular formula, structure, and the type of compound it is (e.g., organic, inorganic, polymeric, etc.).
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. It may include the starting materials, catalysts, temperature, pressure, and other relevant factors.Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the compound.Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, molar mass, and chemical stability.科学的研究の応用
Anti-Tumor Properties : Lupane-type triterpenoids, including 20(29)-Lupene-1beta,3beta-diol, have shown potential anti-tumor promoting activity. A study found that these compounds inhibited the activation of the Epstein-Barr virus early antigen and showed strong inhibitory effects in mouse skin tumor promotion tests (Tanaka, Kinouchi, Wada, & Tokuda, 2004).
Anticholinesterase Activity : In a study on Salvia sclareoides, a lupene triterpenetriol closely related to 20(29)-Lupene-1beta,3beta-diol showed significant anticholinesterase activity. This is notable because anticholinesterase agents play a role in treating Alzheimer's disease (Rauter, Branco, Lopes, Justino, Silva, Noronha, Cabrita, Brouard, & Bermejo, 2007).
Antimicrobial Activity : A study of Drypetes inaequalis revealed that triterpenes including 20(29)-Lupene-1beta,3beta-diol showed modest antimicrobial activity against certain bacteria (Awanchiri, Trinh-van-Dufat, Shirri, Dongfack, Nguenang, Boutefnouchet, Fomum, Seguin, Vérité, Tillequin, & Wandji, 2009).
Cytotoxic and Trypanocidal Activities : The compound 20(29)-Lupene-1beta,3beta-diol showed cytotoxicity against certain human tumor cell lines and trypanocidal activity against Trypanosoma cruzi (Rosas, Cordeiro, Campos, Nascimento, Januário, França, Nomizo, Toldo, Albuquerque, & Pereira, 2007).
Antimalarial Agents : Lupeol, a compound closely related to 20(29)-Lupene-1beta,3beta-diol, was used as a scaffold for the synthesis of triterpenoid libraries with potential antimalarial properties (Srinivasan, Srivastava, Pathak, Batra, Raj, Singh, Puri, & Kundu, 2002).
Safety And Hazards
This involves identifying any risks associated with handling or exposure to the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling and storage.
将来の方向性
This involves identifying areas where further research is needed. It could include potential applications, modifications to improve its properties, or new synthesis methods.
To analyze all relevant papers, one would need to conduct a thorough literature review, which involves searching databases like PubMed, Google Scholar, and others for articles related to the compound. The papers are then analyzed and summarized.
As for the formatting requirement, each of these sections would be a separate paragraph with its own subheading, as per your request. However, please note that the depth and detail of each section would depend on the available information on the compound.
I hope this general outline helps! If you have a different compound or a more specific question, feel free to ask!
特性
IUPAC Name |
(1R,3aR,5aR,5bR,7aS,9S,11R,11aR,11bS,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-9,11-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O2/c1-18(2)19-11-13-27(5)15-16-28(6)20(25(19)27)9-10-22-29(28,7)14-12-21-26(3,4)23(31)17-24(32)30(21,22)8/h19-25,31-32H,1,9-17H2,2-8H3/t19-,20+,21-,22-,23-,24+,25+,27+,28+,29+,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWEUJTWPRYKNNX-AXLUDCLJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(C(CC(C5(C)C)O)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@H]4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@@]4([C@@H](C[C@@H](C5(C)C)O)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
20(29)-Lupene-1beta,3beta-diol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



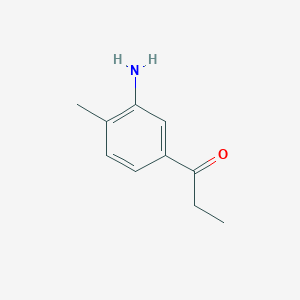
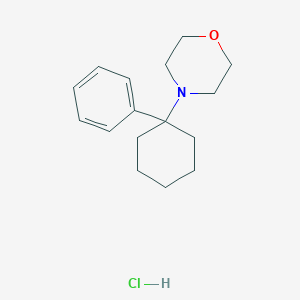
![Benzyl N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]carbamate](/img/structure/B109162.png)
